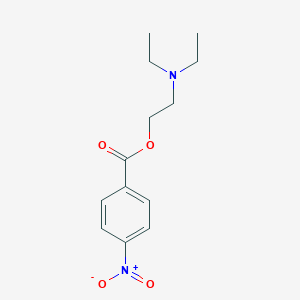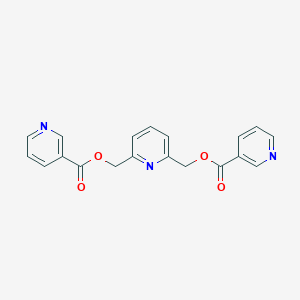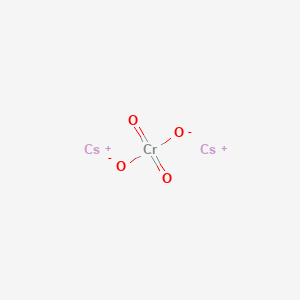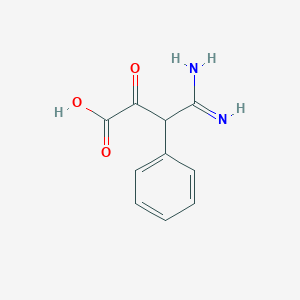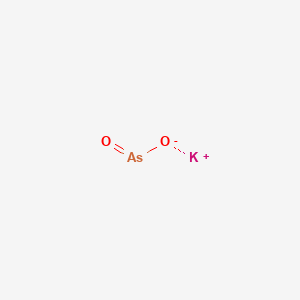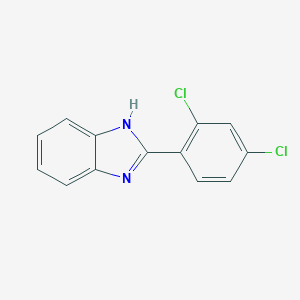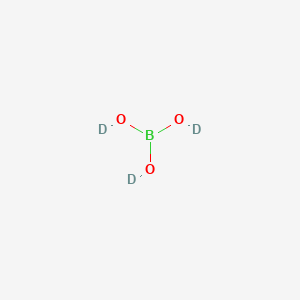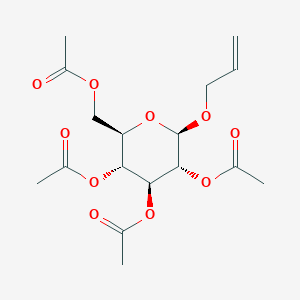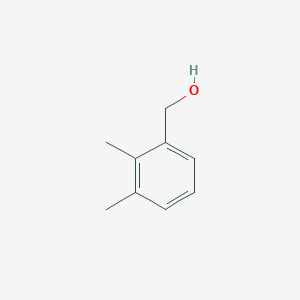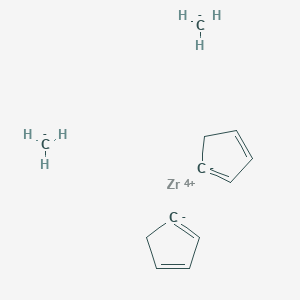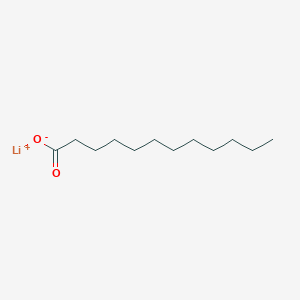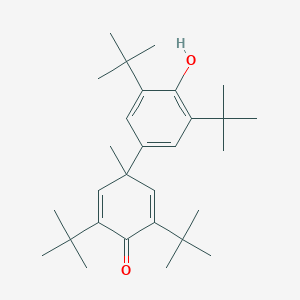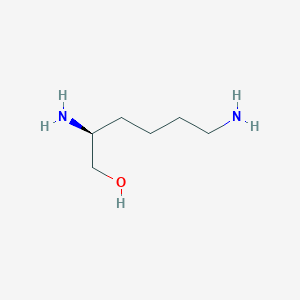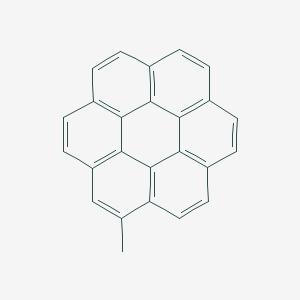
Coronene, methyl-
概要
説明
Coronene, methyl- is a derivative of coronene, which is one of the most basic polycyclic aromatic hydrocarbons . It comprises one central benzene ring and six surrounding benzene rings . It is characterized by D6h symmetry and a completely localized π-conjugated system .
Synthesis Analysis
A coronene amide analogue was synthesized in six steps using an improved method at the final biarylation step . The key to the progress of palladium-mediated biarylation involved the introduction of three methyl groups to suppress the undesired reaction and the use of tri-tert-butylphosphine as the ligand for palladium .Molecular Structure Analysis
Single-crystal X-ray analysis revealed that the core unit of the coronene analogue has a non-planar structure . The introduction of three methyl groups was key to the progress of the palladium-mediated biarylation .Chemical Reactions Analysis
The synthesis of the coronene amide analogue involved a palladium-mediated biarylation . The introduction of three methyl groups was key to suppressing undesired reactions .Physical And Chemical Properties Analysis
Coronene is typically seen as yellow crystals and has a characteristic lustrous glow . It has a high melting point of about 438-440°C and exhibits sublime characteristics . Being a planar molecule, it is lightweight and highly soluble in common organic solvents like benzene, toluene, and dichloromethane .科学的研究の応用
Vehicle Emission Markers : Coronene, a high molecular weight polycyclic aromatic hydrocarbon, has been studied as a potential marker for vehicle emissions. However, research indicates that the generality of Coronene or the Benzo[a]pyrene to Coronene ratio as markers for vehicle emission is questionable, especially in areas dominated by solid fuel combustion emissions (Shen et al., 2014).
Charge-Transfer Complexes : The charge-transfer complex based on coronene and TCNQ (Tetracyanoquinodimethane) exhibits semiconductor behavior, which might be attractive for device applications. This complex has a larger degree of charge-transfer compared to other hydrocarbon-based charge-transfer complexes (Chi et al., 2004).
NMR Spectroscopy in Liquids : Coronene has been studied using NMR spectroscopy in liquid solutions, where dipolar magnetic field effects were detected. This research provides insights into the partial molecular alignment induced by the magnetic field (Gayathri et al., 1982).
Astrophysical Chemistry : Ultraviolet photolysis of various coronene-ice mixtures at low temperatures and pressures led to the addition of different functional groups to coronene. This suggests that ice photochemistry may contribute to the formation of modified PAHs in interstellar ices and materials predating the solar system formation (Bernstein et al., 2002).
Fragmentation and Isomerization in the Interstellar Medium : The fragmentation and isomerization products of vibrationally excited polycyclic aromatic hydrocarbon molecules like coronene have been investigated. This research is relevant to understanding the chemistry of the interstellar medium (Chen, Luo, & Li, 2019).
Synthesis and Crystal Structure : The synthesis and crystal structure of methyl-substituted coronene amide analogues have been studied. The introduction of methyl groups and the use of specific ligands in the synthesis process have led to coronene analogues with non-planar structures (Rakumitsu et al., 2022).
Solvation Structure of Coronene-Metal Complexes : The solvation structure of coronene-transition metal complexes has been computed using a hybrid method of quantum chemistry and statistical mechanics. This study provides insights into the electronic structure and solvation structure of such complexes (Sato, Kikumori, & Sakaki, 2011).
Single Crystal Field Effect Transistors : Contorted tetrabenzocoronene derivatives have been synthesized and characterized for use in single-crystal field-effect transistors. The study shows a good correlation between crystal packing, electronic coupling/mobility, and measured field-effect mobility (Pola et al., 2012).
Thermochemistry of Coronene : A comprehensive thermochemical study of coronene has been performed using various calorimetric techniques. This study provides reliable thermochemical data for coronene, crucial for understanding its key properties (Torres et al., 2009).
Functionalized Coronenes : The construction of functionalized coronenes using simple building blocks and their optoelectronic properties have been investigated. The study reveals different packing motifs and highlights their potential as solution-processable candidates for organic devices (Wu et al., 2012).
Safety And Hazards
将来の方向性
Coronene and its derivatives have been investigated for various applications, including building blocks for self-assembling compounds and organic transistors . The synthesis of coronene amide analogues is being explored for more efficient protocols . The trapping of coronene molecules by a two-dimensional self-assembled nanoarchitecture of a push–pull dye is also being investigated .
特性
IUPAC Name |
1-methylcoronene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14/c1-13-12-18-9-8-16-5-3-14-2-4-15-6-7-17-10-11-19(13)25-23(17)21(15)20(14)22(16)24(18)25/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQPDBIWGCXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C=C7)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156939 | |
| Record name | Coronene, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coronene, methyl- | |
CAS RN |
13119-86-3 | |
| Record name | Methylcoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013119863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coronene, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCORONENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI3Q0399JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



